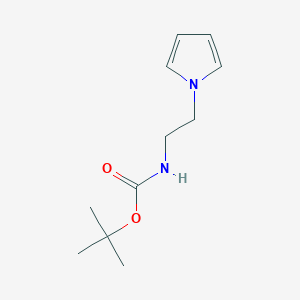
tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate” involves the reaction of a maleimide group and a Boc-protected amine group . The protected amine can be deprotected under acidic conditions .Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate” is characterized by a pyrrole ring attached to a carbamate group . The InChI code for this compound is 1S/C11H16N2O4/c1-11(2,3)17-10(16)12-6-7-13-8(14)4-5-9(13)15/h4-5H,6-7H2,1-3H3,(H,12,16) .Chemical Reactions Analysis
The maleimide group in “tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate” will react with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate” is 210.27 g/mol. The compound is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Structure Analysis
Synthesis and Structural Studies : The chemical tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate, and its related compounds, have been a subject of synthesis and structural analysis. For instance, the synthesis of diastereomers related to this compound and their separation through column chromatography has been explored. X-ray crystal structure analysis has been used to establish the structural details of these compounds (Liu et al., 2012).
Crystal Structure Comparisons : The structure of related compounds has been compared with similar structures, focusing on the planarity of substituted pyrrole rings. Such studies are crucial for understanding the chemical and physical properties of these compounds (Dazie et al., 2017).
Catalysis and Polymerization
Catalysis Applications : Research has explored the use of compounds structurally similar to tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate in catalysis. For instance, novel pyrazolylphosphite- and pyrazolylphosphinite-ruthenium(II) complexes, which include derivatives of this compound, have been investigated as catalysts for the hydrogenation of acetophenone (Amenuvor et al., 2016).
Polymerization Studies : The role of pyrrolylaldiminate ligands, related to tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate, in the polymerization of ethylene has been studied. Such research contributes to the development of new materials and industrial processes (Obuah et al., 2014).
Potential Pharmaceutical Applications
- Synthetic Routes for Drug Precursors : While direct applications in drug development are excluded from this overview, the synthesis of derivatives and related compounds of tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate provides essential routes for developing potential drug precursors. For instance, studies have been conducted on the synthesis of compounds that play a crucial role in the synthesis route of targeted molecules (Zhang et al., 2022).
Propriétés
IUPAC Name |
tert-butyl N-(2-pyrrol-1-ylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)12-6-9-13-7-4-5-8-13/h4-5,7-8H,6,9H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGROYBBFCGZMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



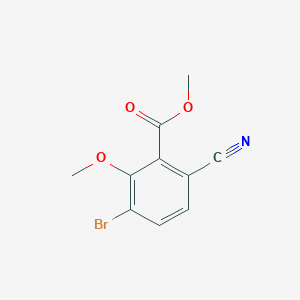
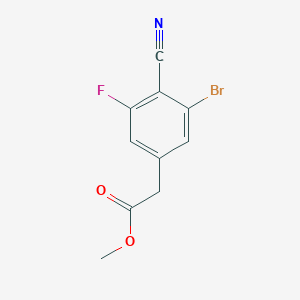
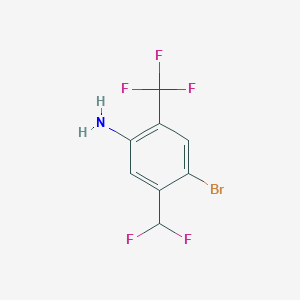
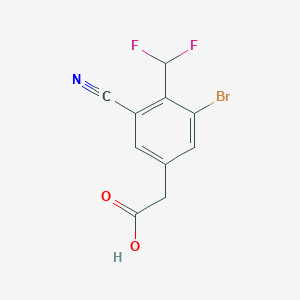
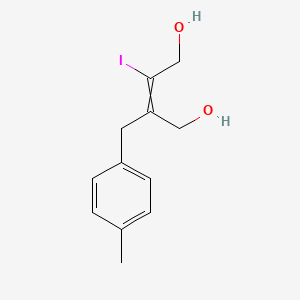
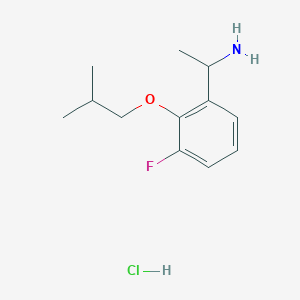
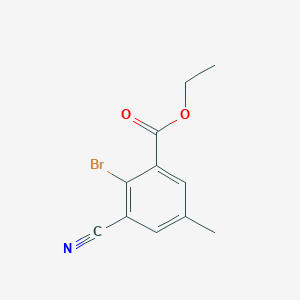
![4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B1415662.png)
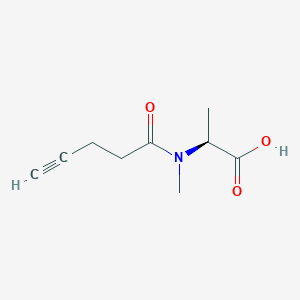
![Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1415665.png)
![Octanoic acid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1415666.png)
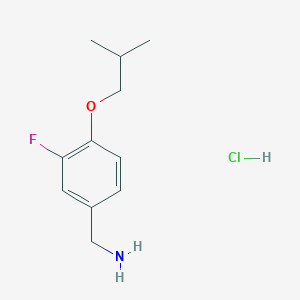
![L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B1415668.png)
![2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride](/img/structure/B1415670.png)